molecular formula C12H27NO B13240711 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol

4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol

Cat. No.: B13240711
M. Wt: 201.35 g/mol
InChI Key: SAMYAXQHHCFPNC-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol (C₁₁H₂₅NO, MW: 187.32 g/mol) is a chiral amino alcohol featuring a pentan-1-ol backbone with a methyl group at position 4 and a secondary amine at position 2 substituted with a branched 2-methylpentan-3-yl group . Synthesized via a one-pot reaction involving enantiopure amino alcohols and bromopyridines, it serves as a ligand precursor in asymmetric catalysis, particularly for iridium-catalyzed hydrogenation of ketones . Its structure enables coordination to transition metals, influencing catalytic activity and stereoselectivity.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-methyl-2-(2-methylpentan-3-ylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-6-12(10(4)5)13-11(8-14)7-9(2)3/h9-14H,6-8H2,1-5H3

InChI Key

SAMYAXQHHCFPNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC(CC(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol typically involves the reaction of 2-methylpentan-3-amine with 4-methyl-2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methyl-2-pentanone, while reduction of the amino group may produce 4-methyl-2-pentylamine.

Scientific Research Applications

4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism by which 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Ligand Analogs in Catalysis

  • Ligand a (4-Methyl-2-(6-methyl-pyridin-2-yl-amino)-pentan-1-ol): Differs in the amino substituent, which contains a pyridine ring. The aromatic system enhances π-backbonding with metal centers (e.g., Ir), improving catalytic efficiency in hydrogenation compared to aliphatic amines. However, the bulky 2-methylpentan-3-yl group in the target compound may offer steric control, favoring specific enantiomers .
  • Ligands c–h : Synthesized via reductive amination of heteroaromatic aldehydes. These ligands exhibit varied electronic profiles due to aldehyde-derived substituents, contrasting with the purely aliphatic amine in the target compound .

Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Functional Groups
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol C₁₁H₂₅NO 187.32 N/A Primary alcohol, secondary amine
4-Methyl-2-pentanol C₆H₁₄O 102.17 394.7 Secondary alcohol
2-Methyl-1-propanamine C₄H₁₁N 73.14 378 Primary amine
2-Methyl-1-propanol C₄H₁₀O 74.12 415 Primary alcohol

Key Observations :

  • The target compound’s boiling point is expected to exceed simple amines (e.g., 2-Methyl-1-propanamine, 378 K) due to hydrogen bonding from both -OH and -NH groups. However, it may be lower than primary alcohols (e.g., 2-Methyl-1-propanol, 415 K) due to reduced hydrogen-bonding capacity compared to alcohols .
  • Solubility in polar solvents (e.g., water, ethanol) is likely higher than non-functionalized alkanes but modulated by the branched aliphatic chain’s hydrophobicity.

Biological Activity

4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol is a complex organic compound characterized by its unique structure, which includes a hydroxyl group and an amino group. Its molecular formula is C11H25NOC_{11}H_{25}NO, and it has a molecular weight of approximately 187.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The structural features of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol contribute to its reactivity and biological interactions:

  • Functional Groups : The presence of both hydroxyl (-OH) and amine (-NH) groups allows for hydrogen bonding and interaction with various biomolecules.
PropertyValue
Molecular FormulaC11H25NOC_{11}H_{25}NO
Molecular Weight187.32 g/mol
Key Functional GroupsHydroxyl, Amino

Biological Activity

Research indicates that 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol may exhibit significant biological activities, including:

  • Analgesic Effects : Similar compounds have shown promise in pain relief applications.
  • Modulation of Biological Pathways : The compound may interact with specific enzymes and receptors, potentially influencing various biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol:

  • Study on Analgesics : Research on compounds like Tapentadol, which shares structural similarities, has demonstrated dual mechanisms involving opioid receptors and norepinephrine reuptake inhibition, suggesting a pathway for similar therapeutic applications for 4-Methyl compound.
  • Antimicrobial Research : A study focused on the antibacterial activity of similar alcohols showed effectiveness against antibiotic-resistant strains, indicating the potential for 4-Methyl derivatives in combating resistant pathogens .

Interaction Studies

The interactions of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol with biological targets are critical for understanding its mechanism of action:

Binding Affinity

Research has indicated that the compound may bind to various receptors and enzymes due to its functional groups, leading to modulation of biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Synthesis and Production

The synthesis of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol typically involves:

  • Starting Materials : Reaction between 4-methylpentan-1-ol and 3-methylbutan-2-amine.
  • Catalysts and Conditions : The reaction is optimized under controlled conditions using catalysts to enhance yield and purity.

Comparative Analysis

To better understand the uniqueness of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol, it can be compared with other similar compounds:

Compound NameMolecular FormulaKey Characteristics
TapentadolC14H17NO2C_{14}H_{17}NO_{2}Analgesic properties; dual mechanism
4-Methylaminopentan-1-oC6H15NC_{6}H_{15}NSimple amine structure; potential stimulant effects
3-MethylphenylpropanolC10H14OC_{10}H_{14}OAromatic alcohol; diverse applications in fragrance

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